molecular formula C16H38O6Si2 B1592650 1,2-Bis(trimethoxysilyl)decane CAS No. 832079-33-1

1,2-Bis(trimethoxysilyl)decane

Cat. No. B1592650
CAS RN: 832079-33-1
M. Wt: 382.64 g/mol
InChI Key: GNBPMOQUHWCSGK-UHFFFAOYSA-N
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Description

1,2-Bis(trimethoxysilyl)decane is a silane compound with the molecular formula C16H38O6Si2 and a molecular weight of 382.64 . It is used in various fields of research and industry for its unique physical and chemical properties.


Synthesis Analysis

The synthesis of this compound involves the use of a dissymmetric bis-silylated precursor, where the two alkoxy groups are carried by adjacent methylene groups . In a study, it was found that the dissolution control and stability improvement of silica nanoparticles can be achieved by adding a protective layer or by condensation of the silanol bonds through calcination .


Molecular Structure Analysis

The molecular structure of this compound consists of two trimethoxysilyl groups attached to a decane backbone . The exact structure and properties can be further analyzed using advanced techniques such as X-ray diffraction, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance .


Chemical Reactions Analysis

This compound shows reactivity with moisture and water, indicating its hydrolytic sensitivity . In a study, it was found that coating the particles with this compound decreases the silica solubility effectively .


Physical And Chemical Properties Analysis

This compound has a boiling point of 130-132°C at 0.4mmHg and a density of 0.984 g/mL . Its refractive index at 20°C is 1.4303 .

Scientific Research Applications

Application in Self-Assembled Bridged Silsesquioxanes

1,2-Bis(trimethoxysilyl)decane is utilized in the formation of robust ordered nanomaterials, specifically in self-assembled bridged silsesquioxanes. These are created through a sol-gel process that does not require external surfactants. Such materials exhibit highly ordered lamellar mesostructures and can sustain temperatures up to 120°C. This application highlights the material's ability to form homogeneous films with unique structural characteristics, including microcrystallites consisting of nanolamellar organosilica hybrid material (Ni et al., 2017).

Use in Polymerization and Gel Formation

The compound plays a significant role in the hydrolytic condensation of bis(triethoxysilyl)arylene monomers under sol-gel conditions. This process results in the formation of gels and subsequent creation of transparent, glass-like xerogels with considerable surface areas. These materials possess porosity primarily confined to micropore regions (Small et al., 1993).

Photothermal Therapy and Temperature Imaging

This compound is used in the encapsulation of molecules for photothermal therapy and temperature imaging. Specifically, it has been employed in the encapsulation of Eu-tris(dinaphthoylmethane)-bis-(trioctylphosphine oxide) molecules in nanoparticles, showcasing high sensitivity to temperature changes in physiological ranges (Ding et al., 2016).

Development of Nonisocyanate Based Poly(ester urethanes)

This chemical is integral in synthesizing nonisocyanate-based poly(ester urethanes) from renewable materials. These materials, synthesized via environment-friendly routes, exhibit tunable properties and demonstrate good environmental stability (Wang et al., 2016).

Creation of Macro-/Mesoporous Silica Monoliths

This compound serves as an organosilica precursor for creating silica monoliths with bimodal porosity. These materials feature macro-/mesoporosity characterized by nitrogen sorption measurements and other analytical methods, emphasizing its utility in material sciences (Lehr et al., 2013).

Coatings for Corrosion Protection

It is used in synthesizing coatings for corrosion protection. Specifically, its addition to various alkoxysilanes leads to more crosslinked coatings, enhancing protective properties against environmental stresses (Rodošek et al., 2017).

Enhancing Resin-Zirconia Shear Bond Strength

In dental applications, this compound, blended with other silanes, has been shown to significantly improve the shear bond strength between resin-composite cement and silicatized zirconia, both under dry conditions and after thermocycling (Lung et al., 2012).

Safety and Hazards

The safety data sheet for 1,2-Bis(trimethoxysilyl)decane suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. It is also recommended to avoid contact with skin and eyes .

Future Directions

1,2-Bis(trimethoxysilyl)decane has potential applications in the field of material sciences, nanomedicine, biotechnology, and pharmaceutics . Its ability to control the dissolution and improve the stability of silica nanoparticles suggests its potential use in environmental sciences .

Mechanism of Action

Target of Action

The primary target of 1,2-Bis(trimethoxysilyl)decane is the surface of various substrates . This compound is a type of dipodal silane, which has two silicon atoms that can covalently bond to a surface . This unique structure allows this compound to maintain the integrity of surface coatings, adhesive primers, and composites in aqueous and aggressive environments .

Mode of Action

This compound interacts with its targets by forming six Si-O bonds to the substrate . This is a distinctive advantage over conventional silanes, which can only form three Si-O bonds . The increased crosslink density of the interphase and the inherent resistance to hydrolysis contribute to the improved durability of this compound .

Biochemical Pathways

The action of this compound affects the pathway of surface modification . By forming a higher number of bonds with the substrate, it increases the crosslink density of the interphase . This results in enhanced hydrolytic stability, which impacts the product’s shelf life, substrate bonding, and mechanical properties .

Pharmacokinetics

Methanol is known to have a chronic effect on the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of surface properties. It improves the ‘wet’ durability of surface coatings, adhesive primers, and composites . Furthermore, it is associated with an increased crosslink density of the interphase, providing further resistance to hydrolysis .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, in strongly acidic and brine environments, this compound demonstrates improved resistance to hydrolysis compared to conventional silane coupling agents . Additionally, the presence of water triggers the liberation of methanol from this compound .

properties

IUPAC Name

trimethoxy(1-trimethoxysilyldecan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPMOQUHWCSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635179
Record name 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832079-33-1
Record name 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(trimethoxysilyl)decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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